

Application of NMR Spectroscopy in the Structural Analysis of Kalimantacin A

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Compound of Interest

Compound Name: *Kalimantacin A*

Cat. No.: *B15563436*

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalimantacin A is a polyketide natural product that exhibits potent antibiotic activity, notably against methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} Its complex, long-chain structure, featuring multiple stereocenters, requires sophisticated analytical techniques for complete elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed insights into the molecular framework, connectivity, and stereochemistry of **Kalimantacin A**. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of **Kalimantacin A**, including detailed data presentation and experimental protocols. The structural elucidation of **Kalimantacin A** was achieved through a combination of 2D NMR experiments and mass spectrometry.^[1]

Data Presentation

The structural analysis of **Kalimantacin A** heavily relies on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Kalimantacin A**, assigned based on data from COSY, HSQC, and HMBC experiments.

Table 1: ^1H NMR Spectroscopic Data for **Kalimantacin A** (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
2	5.70	s	-
4	2.22	m	-
5	1.41	m	-
5-CH ₃	0.85	d	6.7
6	1.25	m	-
7	2.04	m	-
8	5.37	dt	15.2, 6.8
9	5.99	dd	15.2, 10.8
10	6.55	dd	11.2, 10.8
11	5.96	d	11.2
12	2.80	m	-
13	1.55	m	-
13-CH ₃	0.95	d	6.8
14	1.38	m	-
15	1.25	m	-
16	2.45	dd	15.0, 3.0
16'	2.60	dd	15.0, 9.0
18	3.16	m	-
19	3.82	m	-
20	1.20	d	6.3
21	2.40	dq	7.0, 6.3
22	4.85	dq	7.0, 2.5
23	1.15	d	7.0

NH	6.85	d	8.5
NH ₂	4.65	br s	-

Table 2: ¹³C NMR Spectroscopic Data for **Kalimantacin A** (125 MHz, CDCl₃)

Position	δC (ppm)
1	172.5
2	118.9
3	161.1
4	41.5
5	30.1
5-CH ₃	19.8
6	37.5
7	32.8
8	129.5
9	128.9
10	125.4
11	135.2
12	34.5
13	31.2
13-CH ₃	20.1
14	38.1
15	29.8
16	45.3
17	212.5
18	52.1
19	75.3
20	17.5
21	45.8

22	70.2
23	15.4
C=O (Amide)	174.8
OCONH ₂	158.5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adaptable to various NMR spectrometers.

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of purified **Kalimantacin A**. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy

- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Spectral width: 12-16 ppm
 - Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds
- Number of scans: 16-64
- ^{13}C NMR:
 - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Spectral width: 220-250 ppm
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on concentration)

2D NMR Spectroscopy

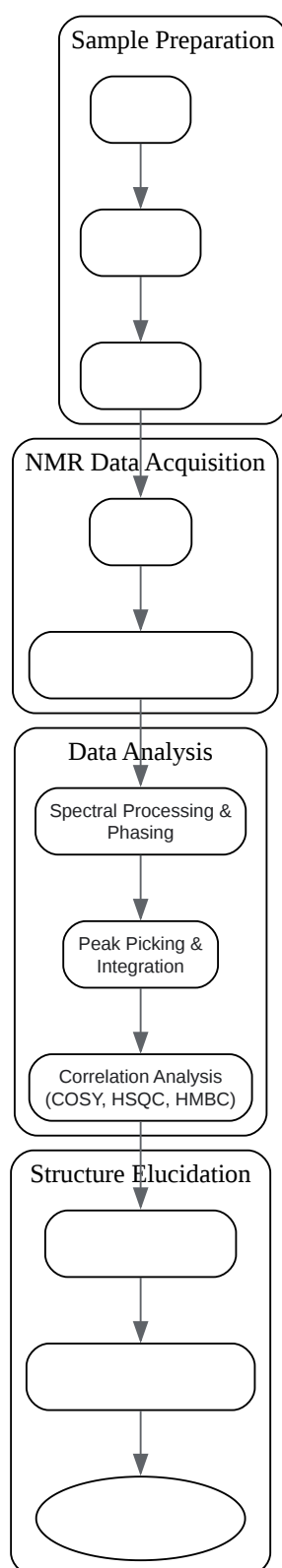
- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (^1H - ^1H) couplings within 2-3 bonds.
 - Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
 - Parameters:
 - Spectral widths in both dimensions should cover all proton signals.
 - Acquire 256-512 increments in the indirect dimension (t_1) with 8-16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon (^1H - ^{13}C) correlations.

- Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
- Parameters:
 - Set the $^1J_{CH}$ coupling constant to an average value of 145 Hz.
 - Acquire 256-512 increments in the indirect dimension (t_1) with 16-32 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) proton-carbon (1H - ^{13}C) correlations.
 - Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
 - Parameters:
 - Set the long-range coupling constant ($^nJ_{CH}$) to an average of 8 Hz.
 - Acquire 256-512 increments in the indirect dimension (t_1) with 32-64 scans per increment.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of **Kalimantacin A** using NMR spectroscopy.

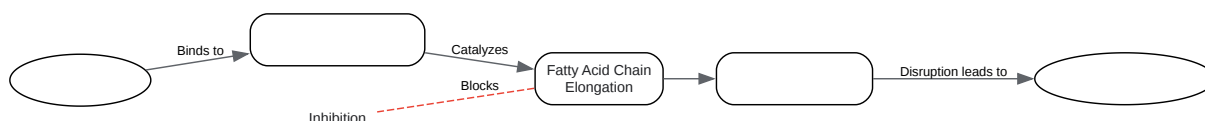


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Caption: NMR workflow for **Kalimantacin A**.

Mechanism of Action of Kalimantacin A

Kalimantacin A inhibits fatty acid biosynthesis in *Staphylococcus aureus* by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).



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Caption: Inhibition of FabI by **Kalimantacin A**.

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References

- 1. Kalimantacin A, B, and C, novel antibiotics produced by *Alcaligenes* sp. YL-02632S. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Kalimantacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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